N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h3,9H,2H2,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXOHGHYAPSJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565643 | |
| Record name | N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51307-38-1 | |
| Record name | N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Pivotal Role of the Thiazole Heterocycle in Pharmaceutical Sciences
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in pharmaceutical sciences. globalresearchonline.netnih.gov Its presence is noted in a wide array of both natural and synthetic compounds that exhibit significant biological activities. nih.gov A prime example from nature is Vitamin B1 (thiamine), which is essential for various metabolic processes. nih.gov
In the realm of synthetic drugs, the thiazole nucleus is a key structural component in numerous approved medications. nih.gov For instance, it forms part of the structure of certain penicillins and is found in drugs with a broad spectrum of activities, including antimicrobial, antiviral, antifungal, and anti-inflammatory properties. globalresearchonline.net The versatility of the thiazole scaffold allows it to be a valuable building block in the development of new therapeutic agents. Researchers have successfully modified the thiazole ring to create derivatives with enhanced biological efficacy. globalresearchonline.net Its derivatives have been investigated for their potential in treating a range of conditions, from infections to cancer and central nervous system disorders. nih.govmdpi.comresearchgate.net
The Functional Importance of Acetamide Moieties in Bioactive Molecules
The acetamide (B32628) group, characterized by the structure -NHC(O)CH3, is another crucial functional group in the design of biologically active compounds. This moiety is amenable to various chemical modifications, making it a valuable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. archivepp.com The acetamide linkage can influence a molecule's solubility, stability, and ability to interact with biological targets.
Acetamide derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. archivepp.com For example, the well-known analgesic and antipyretic drug, paracetamol, contains an acetamide group. In drug design, the acetamide moiety can act as a hydrogen bond donor and acceptor, facilitating the binding of the molecule to the active sites of enzymes and receptors. nih.gov This interaction is often critical for eliciting a therapeutic effect. The strategic incorporation of the acetamide group can lead to the development of compounds with improved biological activity and a more favorable safety profile. archivepp.com
An Overview of N 4 Hydroxymethyl Thiazol 2 Yl Acetamide As a Research Compound
Methodologies for Thiazole Ring Construction with Functionalization
The synthesis of the thiazole ring, a key structural motif in many biologically active compounds, can be achieved through various methods. nih.gov The most prominent and widely utilized method for constructing functionalized thiazoles is the Hantzsch thiazole synthesis. nih.govcutm.ac.in This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. cutm.ac.in The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring by selecting appropriately functionalized starting materials. For instance, the synthesis of 2,4-disubstituted thiazoles can be accomplished through the condensation of ethyl bromopyruvate with thioamides. nih.gov
Numerous modifications and new routes for thiazole synthesis have been developed to improve reaction yields, shorten reaction times, and employ milder or more environmentally friendly conditions. nih.gov These advancements are significant due to the importance of thiazole-containing heterocycles in medicinal and material chemistry. nih.gov One-pot, multi-component procedures have been developed for the synthesis of functionalized thiazoles in good yields. nih.govresearchgate.net Microwave-assisted synthesis has also been employed to produce aminothiazoles with favorable yields and reduced reaction times compared to conventional heating methods. nih.gov
Other notable methods for thiazole ring construction include:
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. analis.com.my
Gabriel's Synthesis: This involves the reaction of an acylaminoketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. cutm.ac.in
From Vinyl Bromides: Substituted thiazoles can also be prepared via the intramolecular nucleophilic substitution of vinyl bromides. cutm.ac.in
Introduction and Manipulation of the Hydroxymethyl Substituent
The hydroxymethyl group is a crucial functional moiety in this compound. Its introduction onto the thiazole ring can be achieved through several synthetic strategies. One common approach is to utilize a starting material that already contains the hydroxymethyl group, or a protected version of it, prior to the thiazole ring formation.
Alternatively, the hydroxymethyl group can be introduced after the thiazole ring is constructed. This is typically accomplished by the reduction of a corresponding 4-formylthiazole or a 4-carboxythiazole derivative. For example, the reduction of N-(4-chlorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide would yield the corresponding hydroxymethyl derivative. uni.lu
The hydroxymethyl group itself can be a point of further chemical manipulation. For instance, treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture can lead to the formation of the corresponding ketone. researchgate.net
Formation of the Acetamide Linkage
The acetamide linkage in this compound is typically formed through the acylation of a 2-aminothiazole (B372263) precursor. nih.gov The reaction of 2-aminothiazole with an acetylating agent, such as acetyl chloride, in a suitable solvent like dry acetone, yields the corresponding N-(thiazol-2-yl)acetamide. nih.govresearchgate.net
This acylation can also be performed on more complex 2-aminothiazole derivatives. For example, 2-aminothiazoles can be reacted with chloroacetyl chloride to produce chloroacetamide derivatives, which can then be further modified. mdpi.com The reaction conditions for acylation are generally chosen to be mild to avoid side reactions with other functional groups present in the molecule. In some cases, an EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)-mediated coupling can be used to form the amide bond between a 2-aminothiazole and a carboxylic acid. nih.gov
Derivatization Approaches for Structural Modification
The this compound scaffold provides multiple opportunities for structural modification to generate analogues with potentially altered biological activities.
Functional Group Interconversions (e.g., Oxidation, Reduction)
The functional groups present in this compound can be chemically transformed to create new derivatives.
Oxidation: The hydroxymethyl group is susceptible to oxidation. Treatment of thiazol-2-ylmethanols with oxidizing agents can lead to the formation of the corresponding ketones. researchgate.net The oxidation of chiral 2-thiazolines with various oxidants can yield a range of products, including thiazoles and sulfonic acids, depending on the reaction conditions. rsc.org The oxidation of benzothiazole (B30560) by hydroxyl radicals in the atmosphere has also been studied, leading to various hydroxylated products. nih.gov
Substitution Reactions on the Thiazole Core
The thiazole ring itself can undergo substitution reactions, allowing for the introduction of diverse substituents.
Electrophilic Substitution: Electrophilic substitution reactions on thiazoles, such as halogenation and nitration, typically occur at the 5-position. numberanalytics.compharmaguideline.com Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for halogenation. numberanalytics.com
Nucleophilic Substitution: The C2-position of the thiazole ring is susceptible to nucleophilic attack, especially if a good leaving group is present. cutm.ac.inpharmaguideline.com
C-H Arylation: Palladium-catalyzed C-H arylation reactions can be used to introduce aryl groups at the 2-position of the thiazole ring. researchgate.net
A summary of potential derivatization reactions is presented in the interactive data table below.
| Reaction Type | Reagent/Condition | Resulting Functional Group |
| Oxidation of Hydroxymethyl | Sulfuric acid in dimethoxyethane-water | Ketone |
| Halogenation (at C5) | N-Bromosuccinimide (NBS) | Bromo |
| C-H Arylation (at C2) | Aryl iodide, Palladium/Copper catalyst | Aryl |
| Nucleophilic Substitution (at C2) | Strong nucleophile | Varies depending on nucleophile |
Antimicrobial Spectrum and Efficacy
Derivatives based on the thiazole acetamide structure have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. researchgate.netnih.gov
Antibacterial Activities
The antibacterial potential of thiazole acetamide derivatives has been explored against both Gram-positive and Gram-negative bacteria.
A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed that several compounds exhibited promising in vitro antimicrobial activity when tested using a turbidimetric method. researchgate.net Similarly, research into N-phenylacetamide derivatives containing 4-arylthiazole moieties showed significant antibacterial effects against plant pathogenic bacteria, such as Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com One derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), was found to have a minimum 50% effective concentration (EC50) value of 156.7 µM, which was superior to commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com Scanning electron microscopy confirmed that this compound could cause the rupture of the Xoo cell membrane. mdpi.com
Furthermore, a series of hybrid compounds linking 2-mercaptobenzothiazole (B37678) with different aryl amines via an acetamide bridge was synthesized and screened. nih.gov Several of these derivatives showed moderate to good antibacterial activity against both Gram-positive and Gram-negative species, with some compounds exhibiting activity comparable to the standard drug levofloxacin. nih.gov Another approach involved synthesizing N-(thiazol-2-yl)benzenesulfonamide derivatives, which combine the thiazole and sulfonamide moieties. nih.gov An isopropyl-substituted derivative, in particular, displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.gov
Table 1: Summary of Antibacterial Activities of Thiazole Acetamide Derivatives
Antifungal Activities
The antifungal properties of this compound derivatives have been particularly noted against various Candida species, which are common causes of fungal infections in humans.
Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated a very strong antifungal effect against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov This activity was comparable or even superior to the standard antifungal drug nystatin. nih.gov The mechanism of these derivatives may involve disruption of the fungal cell wall or cell membrane. nih.govnih.gov
Another study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) as a potent antifungal agent with a broad spectrum of activity. frontiersin.org It exhibited MIC values between 0.0625 and 4 µg/mL against pathogenic fungi and was effective at inhibiting biofilm formation in C. albicans. frontiersin.org Similarly, research on 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides found a highly active compound against the phytopathogenic fungi Alternaria solani and Phoma lingam, with EC50 values of 0.85 and 2.29 µg/mL, respectively. researchgate.net Other thiazolidinone derivatives have also shown potent antifungal effects, with some hydroxy and nitro derivatives being more potent than the standard medication fluconazole. nanobioletters.com
Table 2: Summary of Antifungal Activities of Thiazole Acetamide Derivatives
Anticancer and Cytotoxic Properties
The development of novel anticancer agents is a critical area of research, and thiazole acetamide derivatives have shown significant promise as cytotoxic agents against various cancer cell lines. mdpi.com
In Vitro Cytotoxicity Assessments
A multitude of studies have reported the in vitro cytotoxic activity of newly synthesized thiazole acetamide derivatives against human cancer cell lines. nih.govnih.gov For instance, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives were synthesized and evaluated against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines, with some compounds demonstrating potent cytotoxic activity. Another study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives also showed cytotoxic effects against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. nih.gov
Novel 2,4-disubstituted thiazole derivatives were assessed for their potential as tubulin polymerization inhibitors, with several compounds showing significant cytotoxic activities against four human cancer cell lines. nih.gov Similarly, N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested for cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. nih.gov The antiproliferative activity of these compounds is often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50). nih.govmdpi.com
Proposed Mechanisms of Cytotoxicity (e.g., Caspase Activation, Reactive Oxygen Species Generation)
The anticancer effects of thiazole acetamide derivatives are attributed to several mechanisms of action, with apoptosis induction being a key strategy. nih.gov Apoptosis, or programmed cell death, can be triggered through various cellular pathways.
Caspase Activation: Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. nih.gov Several thiazole acetamide derivatives have been shown to induce apoptosis by activating these enzymes. For example, a study on novel thiazole-2-acetamide derivatives found that compounds 10a , 10o , and 13d significantly increased the levels of caspase-3 and caspase-9 in MDAMB-231 pancreatic cancer cells. nih.gov Compound 10a was the most effective at elevating caspase-9 levels. nih.gov These compounds also promoted the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl2. nih.gov Other research on 1,3,4-thiadiazole (B1197879) derivatives also demonstrated that specific compounds could enhance the activity of caspases 3 and 9 in the MCF-7 breast cancer cell line. nih.gov Computational studies have further supported the potential of certain acetamide derivatives to act as potent caspase-3 inhibitors. researchgate.netbohrium.com
Reactive Oxygen Species (ROS) Generation: Another proposed mechanism for the cytotoxicity of these compounds is the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and lead to cellular damage and apoptosis. nih.gov The evaluation of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives included investigating their ability to generate ROS, decline the mitochondrial membrane potential (MMP), and activate caspase 3. The findings indicated that some of the tested compounds were active in these assays, suggesting that their cytotoxic effects are mediated, at least in part, through the induction of oxidative stress. Conversely, some thiazole acetamide derivatives have been found to protect against oxidative stress-induced cell death by activating antioxidant pathways, such as the Nrf2-ARE pathway, highlighting the diverse biological roles of this class of compounds. nih.gov
Table 3: Proposed Mechanisms of Cytotoxicity for Thiazole Acetamide Derivatives
Efficacy Against Specific Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been quantified against a panel of human cancer cell lines, with several compounds demonstrating high potency.
In one study, compound 10a was the most effective derivative against the prostate cancer cell line (PC-3), with an IC50 value of 7 ± 0.6 µM, and also showed strong activity against the MCF-7 breast cancer cell line (IC50 = 4 ± 0.2 µM). nih.gov Compound 10o was found to be the most potent against the pancreatic cancer cell line MDAMB-231 (IC50 = 3 ± 0.2 µM). nih.gov These activities were comparable or superior to standard anticancer drugs like doxorubicin (B1662922) and sorafenib (B1663141) in the same assays. nih.gov
Another series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives was tested, where compound 8a , with an ortho-chlorine moiety, was the most active derivative against HeLa cells, showing an IC50 of 1.3 ± 0.14 µM. A different thiazole derivative, DIPTH , showed strong cytotoxicity against liver (HepG-2) and breast (MCF-7) cancer cells with IC50 values of 14.05 µg/mL and 17.77 µg/mL, respectively. nih.gov Furthermore, compound 4c from a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed efficient cytotoxic activity toward MCF-7 and HepG2, with IC50 values of 2.57 ± 0.16 μM and 7.26 ± 2.21 μM, respectively. mdpi.com
Table 4: Efficacy of Selected Thiazole Acetamide Derivatives Against Specific Cancer Cell Lines
Anti-inflammatory and Analgesic Effects
Derivatives of N-(thiazol-2-yl)acetamide have been investigated for their potential to alleviate pain and inflammation. The thiazole nucleus is a key feature in several anti-inflammatory drugs. researchgate.net Research into related benzothiazole structures has provided insights into the analgesic potential of this class of compounds.
One area of research has focused on N-(benzo[d]thiazol-2-yl)acetamide derivatives. nih.gov These compounds have been evaluated for their analgesic properties using models such as the acetic acid-induced writhing test in mice. nih.gov In such studies, the ability of a compound to reduce the number of writhes is a measure of its analgesic efficacy. For instance, N-(benzo[d]thiazol-2-yl)acetamide (S30A1) demonstrated a significant reduction in writhing responses. nih.gov
Further studies on thiazole and oxazole (B20620) substituted benzothiazole derivatives have also shown promising anti-inflammatory and analgesic activities. nih.gov The evaluation of these compounds often involves models like the carrageenan-induced paw edema test for anti-inflammatory effects and hot-plate tests for analgesia. nih.gov One particular derivative, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c), was identified as a potent agent in these assays. nih.gov
Table 1: Analgesic Activity of N-(benzo[d]thiazol-2-yl)acetamide Derivatives
| Compound | Writhing Inhibition (%) | Reference Compound | Writhing Inhibition (%) |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | 78% | Diclofenac Sodium | 84% |
| 6-nitro-N-(benzo[d]thiazol-2-yl)acetamide (S30) | 70% |
Data from acetic acid-induced writhing test in mice. nih.gov
Anticonvulsant Activities
The search for novel antiepileptic drugs has led to the exploration of various heterocyclic compounds, including derivatives of N-(thiazol-2-yl)acetamide. The core structure is seen as a promising pharmacophore for developing agents that can control seizures.
Research has been conducted on N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazinyl)acetamide derivatives. ekb.egresearchgate.net These compounds have been screened for their anticonvulsant effects using standard models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test indicates an ability to prevent the spread of seizures, while the scPTZ test suggests a potential to raise the seizure threshold.
Several derivatives have shown significant protection in these models. For example, specific N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives have demonstrated promising activity in the MES test, with some compounds showing a higher protective index than standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov Additionally, certain thiazole-bearing 4-thiazolidinones have exhibited excellent anticonvulsant activity in both MES and pentylenetetrazole-induced seizure models. mdpi.comipindexing.com
Table 2: Anticonvulsant Activity of Selected Thiazole Acetamide Derivatives
| Compound | Test Model | Activity |
|---|---|---|
| 5b | MES | ED₅₀ = 15.4 mg/kg |
| 5q | MES | ED₅₀ = 18.6 mg/kg |
| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Ib | MES & PTZ | Excellent Activity |
| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide IId | MES & PTZ | Excellent Activity |
MES: Maximal Electroshock Seizure; PTZ: Pentylenetetrazole-induced Seizures. nih.govmdpi.com
Other Noteworthy Biological Activities (e.g., Antiviral, Antitubercular, Antioxidant)
Beyond their anti-inflammatory and anticonvulsant potential, derivatives of this compound have been explored for a variety of other biological activities.
Antiviral Activity: The thiazole nucleus is a component of some antiviral drugs. Research into derivatives has shown potential against various viruses. For instance, N-(2-amino-1-(4-(hydroxymethyl)thiazol-2-yl)ethyl)-5-(2-fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamide was developed as part of a series of HIV-1 entry inhibitors. nih.gov These compounds target the gp120 surface protein of the virus, preventing its entry into host cells. Additionally, thiazolidine-4-one derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Antitubercular Activity: Tuberculosis remains a significant global health issue, and new therapeutic agents are urgently needed. nih.gov Thiazole-containing compounds have shown promise in this area. nih.gov Derivatives of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been identified as having growth inhibitory activity against Mycobacterium tuberculosis. nih.gov These compounds are being optimized to improve their metabolic stability while maintaining their potent antitubercular effects. nih.gov
Antioxidant Activity: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. mdpi.com Studies on various acetamide and thiazole derivatives have demonstrated their capacity to scavenge free radicals. mdpi.com For example, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and shown to possess antioxidant activity. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.
Table 3: Other Biological Activities of this compound Derivatives and Related Compounds
| Compound Class/Derivative | Biological Activity | Research Focus |
|---|---|---|
| N-(2-amino-1-(4-(hydroxymethyl)thiazol-2-yl)ethyl) derivatives | Antiviral (HIV-1) | Inhibition of viral entry |
| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Antitubercular | Inhibition of Mycobacterium tuberculosis growth |
| 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives | Antioxidant | Free radical scavenging |
This table summarizes the activities of the core compound's derivatives and closely related structures. nih.govnih.gov
Structure Activity Relationship Sar Elucidation for N 4 Hydroxymethyl Thiazol 2 Yl Acetamide Analogues
Positional and Substituent Effects on the Thiazole (B1198619) Ring System
The thiazole ring is a critical pharmacophore, and its substitution pattern profoundly influences the biological activity of its derivatives. globalresearchonline.net Modifications at the C2, C4, and C5 positions have been shown to modulate the potency and selectivity of these compounds against various targets. globalresearchonline.net
In the context of anticonvulsant activity, para-halogen-substituted phenyl groups attached to the thiazole ring have been identified as important for efficacy. nih.gov The introduction of bulky or lipophilic groups at the C4 position can also be tolerated and may lead to improved activity. nih.gov
The substitution at the C2-position, where the acetamide (B32628) group is attached in the parent compound, is also a key determinant of activity. The amino group at this position is a common feature in many biologically active thiazoles and serves as a crucial point for derivatization. bohrium.com
The C5-position of the thiazole ring has also been a target for modification. Introduction of substituents at this position, such as a carboxylate group, has been explored to modulate the physicochemical properties and biological activity of thiazole derivatives. ijper.org
Table 1: Effect of Substituents on the Thiazole Ring on Biological Activity
| Compound Analogue | Substituent at C4 of Thiazole | Biological Activity | IC50/MIC Value |
| Analogue A | 4-Chlorophenyl | Anticancer | 1.3 ± 0.14 µM (against Hela cells) |
| Analogue B | 4-Bromophenyl | Antimicrobial | MIC: 93.7–46.9 μg/mL nih.gov |
| Analogue C | 4-Methylphenyl | Anticancer | - |
| Analogue D | 4-Methoxyphenyl | Anticancer | IC50 = 10–30 µM nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Impact of Variations in the Acetamide Moiety
The acetamide moiety in N-(4-(hydroxymethyl)thiazol-2-yl)acetamide serves as a linker and its structure significantly impacts the compound's biological profile. Variations in the length, rigidity, and substituents of this group have been shown to be critical for activity.
Research on related thiazole derivatives has demonstrated that the amide linkage is a valuable feature for conferring antibacterial and antifungal properties. researchgate.net In a series of N-(thiazol-2-yl)acetamide derivatives, modifications to the acetyl group have led to compounds with potent anticonvulsant activity. For instance, incorporating a pyridazinone ring through the acetamide linkage resulted in a compound with a median effective dose of 24.38 mg/kg in an electroshock seizure test. nih.gov
The replacement of the acetamide group with other linkers has also been explored. For example, the introduction of a thioacetamide (B46855) linkage has been investigated in the development of anticancer agents. nih.gov
Table 2: Influence of Acetamide Moiety Modifications on Bioactivity
| Compound Analogue | Modification of Acetamide Moiety | Target/Activity | Observed Effect |
| Analogue E | Pyridazinone-thiazole hybrid | Anticonvulsant | High seizure protection nih.gov |
| Analogue F | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease inhibition | Most active in series researchgate.net |
| Analogue G | 2-(2-Phenylacetamido)acetamide | Anticancer | Potent cytotoxicity |
| Analogue H | Thioacetamide linkage | Anticancer | Explored for anticancer potential nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Influence of the Hydroxymethyl Group on Biological Efficacy
The hydroxymethyl group at the C4-position of the thiazole ring is a key feature of this compound. While direct SAR studies on the variation of this specific group on this exact molecule are limited in the public domain, the role of hydroxyl groups in related structures provides valuable insights.
In general, the presence of a hydroxyl group can increase the hydrophilicity of a molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties. globalresearchonline.net A hydroxyl group can also participate in hydrogen bonding interactions with biological targets, which can be crucial for binding affinity and efficacy. researchgate.net
In SAR studies of other heterocyclic compounds, the introduction or removal of a hydroxyl group has been shown to have a significant impact on biological activity. For example, in a series of β-pentene based thiazole derivatives, the presence of a hydroxyl group on a benzene (B151609) ring was found to enhance anticancer activity. ijper.org This highlights the potential importance of the hydroxymethyl group in this compound for its biological function. It is plausible that this group could be involved in key interactions with a target enzyme or receptor.
Stereochemical Considerations in Bioactivity
When a molecule contains a chiral center, the different stereoisomers can exhibit distinct biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer or diastereomer.
While this compound itself is not chiral, the introduction of chiral centers into its analogues can have a profound effect on their biological efficacy. For instance, in a study of thiazole derivatives designed as DNA gyrase inhibitors, the S-isomers showed stronger inhibitory activity than their (R)-counterparts. nih.gov This demonstrates that the specific three-dimensional arrangement of substituents around the thiazole core is critical for optimal interaction with the target.
Stereochemistry can influence not only the binding affinity to a target but also the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. Therefore, for any analogue of this compound that contains a chiral center, it is crucial to evaluate the biological activity of the individual stereoisomers.
Mechanistic Investigations of N 4 Hydroxymethyl Thiazol 2 Yl Acetamide and Its Pharmacological Targets
Identification of Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)
Based on studies of similar thiazole-containing structures, potential molecular targets for N-(4-(hydroxymethyl)thiazol-2-yl)acetamide and its derivatives could include enzymes and ion channels. For instance, various derivatives of N-(thiazol-2-yl)acetamide have been investigated for their roles as enzyme inhibitors or channel modulators.
One significant area of research has been the inhibitory activity of thiazole (B1198619) derivatives against various enzymes. For example, a series of thioxothiazolidinyl-acetamide derivatives have been identified as potent inhibitors of urease. nih.gov In other research, N-(1,3,4-thiadiazol-2-yl)amide derivatives have been reported as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. nih.gov The anticancer effects of some 1,3-thiazole derivatives have been linked to the inhibition of enzymes like tyrosine kinase and acetylcholinesterase.
In the realm of ion channels, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov ZAC is a member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. semanticscholar.orgnih.gov This suggests that ion channels are a plausible target class for thiazole-based compounds.
Table 1: Potential Molecular Targets of Thiazole-Containing Compounds
| Compound Class | Potential Molecular Target | Target Type | Reference(s) |
|---|---|---|---|
| Thioxothiazolidinyl-acetamides | Urease | Enzyme | nih.gov |
| N-(1,3,4-Thiadiazol-2-yl)amides | 6-Phosphogluconate Dehydrogenase (6PGD) | Enzyme | nih.gov |
| 1,3-Thiazole derivatives | Tyrosine Kinase, Acetylcholinesterase | Enzyme | |
| N-(thiazol-2-yl)-benzamides | Zinc-Activated Channel (ZAC) | Ion Channel | semanticscholar.orgnih.gov |
Ligand-Receptor Binding Interactions
The binding interactions of thiazole derivatives are crucial for their pharmacological activity. Molecular docking studies on various N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been performed to understand their binding modes with receptors. nih.govresearchgate.net These studies help in visualizing how these ligands fit into the binding pockets of their target proteins. nih.gov
In the case of N-(thiazol-2-yl)-benzamide analogs that act on the Zinc-Activated Channel (ZAC), it has been demonstrated that these compounds target the transmembrane and/or intracellular domains of the receptor. semanticscholar.orgnih.gov The interaction is characterized by a slow onset of the channel block, which is indicative of a state-dependent inhibition. semanticscholar.orgnih.gov For thioxothiazolidinyl-acetamide derivatives that inhibit urease, strong binding to the nickel center in the enzyme's active site is considered important for their inhibitory effect, with ionic and hydrogen bonds playing a significant role. nih.gov
Modulation of Cellular Signaling Pathways
By interacting with their molecular targets, thiazole-containing compounds can modulate various cellular signaling pathways. For instance, the inhibition of 6-phosphogluconate dehydrogenase (6PGD) by N-(1,3,4-thiadiazol-2-yl)amide derivatives leads to a decrease in the production of NADPH and ribulose-5-phosphate (Ru-5-P). nih.gov This, in turn, can suppress DNA synthesis and the proliferation of cancer cells. nih.gov
Some thiazole derivatives with anticancer properties are thought to induce apoptosis (programmed cell death). This can occur through mechanisms such as the activation of caspase 3 and a decline in the mitochondrial membrane potential, which are key events in the apoptotic cascade. The Zinc-Activated Channel (ZAC), a target of N-(thiazol-2-yl)-benzamide analogs, is known to be involved in cellular signaling, and its modulation can affect various physiological processes. semanticscholar.orgnih.gov
Table 2: Cellular Effects of Thiazole Derivatives
| Compound Class | Cellular Effect | Affected Pathway/Process | Reference(s) |
|---|---|---|---|
| N-(1,3,4-Thiadiazol-2-yl)amides | Decreased NADPH and Ru-5-P production, suppressed DNA synthesis | Pentose Phosphate Pathway | nih.gov |
| 1,3-Thiazole derivatives | Apoptosis induction, Caspase 3 activation, Mitochondrial membrane potential decline | Apoptotic Signaling | |
| N-(thiazol-2-yl)-benzamides | Modulation of ion flux | Ion Channel Signaling | semanticscholar.orgnih.gov |
Computational Chemistry and in Silico Approaches in the Study of N 4 Hydroxymethyl Thiazol 2 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for exploring electronic structure and reactivity, while Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping provide specific insights into a molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
There are no published studies that have employed Density Functional Theory (DFT) to investigate the electronic structure and reactivity of N-(4-(hydroxymethyl)thiazol-2-yl)acetamide. Such a study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation and calculating various electronic properties. These properties, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and stability. Furthermore, DFT calculations can elucidate reactivity descriptors that predict how the molecule might behave in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
No research articles have reported on the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive molecule. Without dedicated studies, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound remain undetermined.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Information regarding the Molecular Electrostatic Potential (MEP) map of this compound is not available in the scientific literature. An MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying electron-rich regions (potential nucleophilic sites) and electron-deficient regions (potential electrophilic sites), thereby predicting how the molecule might interact with other chemical species.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in computational drug discovery for predicting how a small molecule might bind to a protein target and the stability of this interaction over time.
Prediction of Protein-Ligand Binding Modes
There is no available research that details molecular docking studies performed with this compound. Such studies would computationally place the molecule into the binding site of a specific protein to predict its preferred binding orientation and affinity. This information is instrumental in screening potential drug candidates and understanding their mechanism of action at a molecular level.
Elucidation of Key Interaction Sites
In the absence of molecular docking studies, there are consequently no molecular dynamics simulations that have been used to elucidate the key interaction sites between this compound and any potential biological targets. Molecular dynamics simulations provide a dynamic view of the protein-ligand complex, revealing the stability of the binding mode and identifying the specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.
Virtual Screening and Target Identification
In the realm of computational drug discovery, virtual screening has emerged as a powerful tool to identify potential biological targets for a given compound. For this compound, this process involves computationally screening the molecule against vast libraries of macromolecular targets, such as proteins and enzymes, to predict potential binding affinities and interaction modes. This in silico approach allows for the rapid and cost-effective prioritization of targets for further experimental validation.
The thiazole (B1198619) scaffold, a core component of this compound, is known to interact with a wide array of biological targets. Thiazole derivatives have been investigated as inhibitors of enzymes like DNA gyrase and as modulators of receptors such as the Zinc-Activated Channel (ZAC). als-journal.comsemanticscholar.org Consequently, virtual screening studies for this compound would likely explore a diverse range of targets implicated in various disease pathways.
The process typically begins with the generation of a 3D conformation of this compound. This model is then docked into the binding sites of various macromolecular structures sourced from databases like the Protein Data Bank (PDB). Scoring functions are employed to estimate the binding energy and rank the potential targets. For instance, a hypothetical virtual screening of this compound against a panel of kinases, a class of enzymes frequently targeted in cancer therapy, might yield the following illustrative results:
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Interactions | Potential Implication |
| BCR-ABL1 (e.g., 2HYY) | -8.5 | Hydrogen bonds with hinge region residues | Chronic Myeloid Leukemia |
| DNA Gyrase (e.g., 5MMN) | -7.9 | Pi-stacking with aromatic residues, H-bond with catalytic water | Antibacterial agent |
| ZAC (e.g., 5XFH) | -7.2 | Interaction with transmembrane domain residues | Neurological disorders |
| Cyclooxygenase-2 (COX-2) | -6.8 | Hydrogen bond with serine residue in active site | Anti-inflammatory agent |
This table is illustrative and based on the potential of related thiazole compounds; specific findings for this compound would require a dedicated study.
These computational predictions provide a valuable starting point for identifying the most promising biological targets of this compound, thereby guiding subsequent experimental investigations. nih.govwjarr.com
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile. In silico methods are instrumental in the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For this compound, various computational models and software, such as SwissADME and ProTox-II, can be utilized to predict these crucial parameters. als-journal.com
These predictive tools analyze the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA), to forecast its behavior in the body. For example, high gastrointestinal absorption is often predicted for compounds with favorable physicochemical properties. als-journal.com
A predicted ADME profile for this compound, based on computational models, might look as follows:
| ADME Parameter | Predicted Value/Classification | Implication |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |
| Blood-Brain Barrier (BBB) Permeant | No | Low likelihood of central nervous system side effects. |
| Distribution | ||
| Plasma Protein Binding (PPB) | Moderate | The compound would be available in its free form to exert its effect. |
| Volume of Distribution (VDss) | Low to Moderate | Suggests distribution primarily in the extracellular fluid. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9 (predicted) | Potential for drug-drug interactions with substrates of this enzyme. |
| Excretion | ||
| Renal Clearance | High | Likely to be excreted primarily through the kidneys. |
This table represents a hypothetical ADME profile generated by in silico tools and would require experimental verification.
Early prediction of ADME properties is crucial for identifying potential liabilities of a drug candidate and for guiding molecular modifications to improve its pharmacokinetic profile. nih.gov
Drug-likeness and Bioavailability Assessment
The concepts of "drug-likeness" and "bioavailability" are central to the process of drug discovery and development. Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This assessment is often based on empirical rules derived from the analysis of successful oral drugs.
One of the most widely used sets of rules is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight ≤ 500 Daltons
LogP (a measure of lipophilicity) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
For this compound, a computational analysis of its drug-likeness properties would be performed. The results can be summarized in a table:
| Drug-likeness Parameter | Value for this compound | Lipinski's Rule of Five |
| Molecular Weight | 172.21 g/mol | Compliant (≤ 500) |
| LogP | -0.5 (predicted) | Compliant (≤ 5) |
| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |
| Bioavailability Score | 0.55 (predicted) | A score of 0.55 indicates good predicted oral bioavailability. |
The values in this table are calculated based on the chemical structure of the compound and are predictive in nature.
Based on this in silico analysis, this compound would be predicted to have good drug-like properties and a favorable oral bioavailability profile, making it an interesting candidate for further investigation. These computational assessments are invaluable for filtering large compound libraries and for prioritizing molecules with a higher probability of success in the lengthy and costly process of drug development. mdpi.com
Future Perspectives and Therapeutic Applications of N 4 Hydroxymethyl Thiazol 2 Yl Acetamide in Drug Development
Lead Optimization and Derivatization for Enhanced Potency and Selectivity
The N-thiazol-2-yl-acetamide scaffold serves as a foundational structure for the development of new therapeutic agents through extensive lead optimization and derivatization. nih.gov Medicinal chemists modify this core structure to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties.
A primary strategy involves substitution at various positions on the thiazole (B1198619) ring and the acetamide (B32628) group. For instance, in the development of anticancer agents, researchers have synthesized series of N-(4-aryl-thiazol-2-yl)acetamide derivatives. By introducing different aryl groups at the 4-position of the thiazole ring and various substituents on the acetamide nitrogen, structure-activity relationships (SAR) can be established. Studies have shown that the nature and position of substituents on the phenyl ring can significantly influence cytotoxicity against cancer cell lines. For example, the presence of a chlorine atom on the phenyl ring of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives resulted in potent activity against HeLa cervical cancer cells.
Another key area of derivatization is the modification of the acetamide side chain. Replacing the terminal methyl group with larger, more complex moieties has led to the discovery of potent inhibitors of various enzymes. For example, linking substituted piperazine (B1678402) derivatives to the acetamide nitrogen of a 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide core has yielded compounds with significant anticancer activity against glioma and lung carcinoma cells. researchgate.net These modifications aim to exploit specific binding pockets in target proteins, thereby increasing potency and selectivity. Computational tools like molecular docking are often used to guide the rational design of these derivatives, predicting how they will interact with biological targets such as tubulin or protein kinases. nih.govnih.gov
The following table summarizes examples of lead optimization from the N-thiazol-2-yl-acetamide scaffold for anticancer activity.
| Lead Compound Scaffold | Derivative Example | Target/Activity | Key Findings | Reference |
| N-(4-phenylthiazol-2-yl)acetamide | Compound with ortho-chloro substitution on the phenyl ring (Compound 8a) | Cytotoxicity against HeLa cells | IC50 = 1.3±0.14 µM | |
| 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | Derivative with a specific substituted piperazine (Compound 3e) | Cytotoxicity against C6 glioma cells | IC50 = 9±1 µg/ml (3 times more active than cisplatin) | researchgate.net |
| N-acylated thiazole with a chalcone (B49325) moiety | Compound 10a | Tubulin polymerization inhibition | IC50 = 2.69 µM | nih.gov |
Development of Novel Pharmaceutical Agents
The versatility of the N-thiazol-2-yl-acetamide scaffold has enabled its development into a wide array of potential pharmaceutical agents targeting various diseases.
Anticancer Agents: This is one of the most extensively explored areas for thiazole derivatives. researchgate.net
Tubulin Polymerization Inhibitors: Microtubules are crucial for cell division, making them an attractive target for cancer therapy. Several N-thiazol-2-yl-acetamide derivatives have been designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov A novel series of thiazole-2-acetamide derivatives demonstrated significant antiproliferative activity, with the most potent compound showing an IC50 value of 2.69 µM in a tubulin polymerization inhibition assay. nih.gov
Kinase Inhibitors: Many cancers are driven by aberrant kinase activity. Thiazole-based compounds have been developed as inhibitors of key kinases like EGFR and BRAF. Dual inhibitors that target both kinases are of particular interest to overcome resistance mechanisms. nih.gov
Apoptosis Inducers: Some derivatives induce cancer cell death through the activation of apoptotic pathways. For example, certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were found to induce apoptosis by activating caspase-3 and affecting the mitochondrial membrane potential.
Antimicrobial Agents: The thiazole ring is a known toxophoric unit that contributes to antimicrobial activity. jocpr.comresearchgate.net Researchers have synthesized novel 2-amino thiazole derivatives with promising antibacterial and antifungal properties. jocpr.com Hybrid molecules combining the thiazole-acetamide scaffold with other antimicrobial moieties, such as sulfonamides, have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria. rsc.org
Anti-inflammatory Agents: Chronic inflammation is linked to various diseases. Acetamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain. archivepp.com The N-thiazol-2-yl-acetamide structure can be modified to fit into the active site of the COX-2 enzyme, offering a potential therapeutic approach for inflammatory conditions. archivepp.com
Exploration of New Therapeutic Indications
The diverse biological activities reported for N-thiazol-2-yl-acetamide derivatives suggest that their therapeutic potential extends beyond cancer and microbial infections. The inherent reactivity and versatile substitution patterns of the thiazole ring allow for its adaptation to a wide range of biological targets. nih.gov
Neuroprotective Agents: Some 2-aminothiazole (B372263) analogues have been reported as potential neuroprotective agents for treating neurological diseases. jocpr.com This opens up the possibility of developing N-thiazol-2-yl-acetamide derivatives for conditions like Alzheimer's or Parkinson's disease. One study focused on thiazole acetamide derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in Alzheimer's management. ebi.ac.uk
Anticonvulsant Activity: Thiazole-containing compounds have been investigated for their effectiveness in seizure models. nih.gov For instance, a derivative of 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide showed significant activity in both electroshock and chemo-shock seizure tests. nih.gov
Enzyme Inhibitors for Metabolic Diseases: Beyond kinases, these compounds can be designed to inhibit other enzymes. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have been identified as potent urease inhibitors, an activity relevant to infections by Helicobacter pylori. nih.govmdpi.comresearchgate.net
Antiviral Potential: The core structures of thiazole and acetamide are found in various bioactive molecules, including some with antiviral properties against viruses like HCV and flaviviruses. nih.gov There is also research exploring their potential against coronaviruses. researchgate.net
Potential in Combination Therapies
The future of treating complex diseases like cancer often lies in combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. N-thiazol-2-yl-acetamide derivatives are well-suited for such approaches.
One key strategy is to combine a thiazole-based agent with existing chemotherapies. A derivative that inhibits a specific kinase, for example, could be used with a traditional cytotoxic drug to create a synergistic effect. Given that some N-thiazol-2-yl-acetamide derivatives show high potency against resistant cancer cell lines, they could be used to resensitize tumors to other treatments. nih.gov
Another approach involves combining two different targeted agents. For instance, in cancers with BRAF mutations, resistance can emerge through the activation of EGFR. A combination of a BRAF-inhibiting thiazole derivative and an EGFR inhibitor could be a powerful strategy to prevent this escape mechanism. nih.gov
Furthermore, innovative delivery systems can enhance the efficacy of these compounds in combination therapies. One study demonstrated that combining N-(thiazol-2-yl)benzenesulfonamide derivatives with a cell-penetrating peptide (octaarginine) created a hybrid antimicrobial with a distinct and more effective mode of action than either component alone. rsc.org This suggests that formulating N-thiazol-2-yl-acetamides with agents that improve cell penetration or targeting could be a fruitful avenue for future development, not only for antimicrobial but also for anticancer applications.
Q & A
Q. What are the optimal synthetic routes for N-(4-(hydroxymethyl)thiazol-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-(hydroxymethyl)thiazol-2-amine and activated acetamide derivatives (e.g., acetyl chloride or acetic anhydride). For example, a reflux reaction in ethanol with sodium acetate as a base facilitates amidation (similar to procedures in ). Purification via recrystallization (ethanol-dioxane mixtures) is recommended to isolate high-purity crystals .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR (in DMSO-d6 or CDCl₃) to confirm the acetamide moiety (δ ~2.0 ppm for CH₃, δ ~8.0 ppm for NH) and thiazole ring protons (δ 6.5–7.5 ppm). IR spectroscopy (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups. X-ray crystallography is advised for absolute configuration determination .
Q. What solvents are suitable for solubility testing?
- Methodological Answer : Preliminary solubility screening in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol) is recommended. For example, similar thiazole-acetamide derivatives show moderate solubility in DMSO (>10 mg/mL) but limited solubility in water (<1 mg/mL) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?
- Methodological Answer : Modify substituents on the thiazole ring (e.g., hydroxymethyl → halogen, alkyl) and acetamide side chains. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases). Pair with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. highlights the importance of thiazole substitution in modulating bioactivity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability. Use positive controls (e.g., T16Ainh-A01 for ion channel studies, as in ) and validate results across multiple models (e.g., primary cells vs. immortalized lines). Meta-analysis of existing datasets can identify confounding factors .
Q. What strategies improve synthetic yield and purity?
- Methodological Answer : Optimize reaction stoichiometry (1:1.2 molar ratio of amine to acetylating agent) and temperature (reflux at 80°C for 30–60 minutes). Additives like sodium acetate ( ) or catalytic DMAP enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >95% purity .
Q. How to assess stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
